molecular formula C24H18N2O5S2 B4007912 2-N,8-N-diphenyldibenzofuran-2,8-disulfonamide

2-N,8-N-diphenyldibenzofuran-2,8-disulfonamide

Cat. No.: B4007912
M. Wt: 478.5 g/mol
InChI Key: DRBNJVRYGUEKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-N,8-N-diphenyldibenzofuran-2,8-disulfonamide is a complex organic compound belonging to the class of dibenzofurans Dibenzofurans are tricyclic aromatic compounds that consist of two benzene rings fused to a central furan ring

Scientific Research Applications

2-N,8-N-diphenyldibenzofuran-2,8-disulfonamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,8-N-diphenyldibenzofuran-2,8-disulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid for sulfonation and bases like sodium hydroxide for subsequent steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-N,8-N-diphenyldibenzofuran-2,8-disulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and various substituted dibenzofuran compounds .

Mechanism of Action

The mechanism of action of 2-N,8-N-diphenyldibenzofuran-2,8-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with cellular receptors, altering signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N,8-N-diphenyldibenzofuran-2,8-disulfonamide is unique due to the presence of both sulfonamide and phenyl groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-N,8-N-diphenyldibenzofuran-2,8-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O5S2/c27-32(28,25-17-7-3-1-4-8-17)19-11-13-23-21(15-19)22-16-20(12-14-24(22)31-23)33(29,30)26-18-9-5-2-6-10-18/h1-16,25-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBNJVRYGUEKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)S(=O)(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-N,8-N-diphenyldibenzofuran-2,8-disulfonamide
Reactant of Route 2
Reactant of Route 2
2-N,8-N-diphenyldibenzofuran-2,8-disulfonamide
Reactant of Route 3
2-N,8-N-diphenyldibenzofuran-2,8-disulfonamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-N,8-N-diphenyldibenzofuran-2,8-disulfonamide
Reactant of Route 5
Reactant of Route 5
2-N,8-N-diphenyldibenzofuran-2,8-disulfonamide
Reactant of Route 6
Reactant of Route 6
2-N,8-N-diphenyldibenzofuran-2,8-disulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.